- A General Method for Selective Recognition of Monosaccharides and Oligosaccharides in Water, Journal of the American Chemical Society, 2017, 139(2), 829-835
Cas no 90110-98-8 (3-Bromo-4-(hydroxymethyl)benzonitrile)
3-Bromo-4-(hydroxymethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-(hydroxymethyl)benzonitrile
- 2-BROMO-4-CYANOBENZYL ALCOHOL
- Benzonitrile,3-bromo-4-(hydroxymethyl)-
- AK123427
- 2-Bromo-4-cyanobenzylalcohol
- LMKVEJWFFPCGJC-UHFFFAOYSA-N
- RW3520
- FCH1395322
- AX8247605
- ST2404939
- V8884
- Z2216711530
- 3-Bromo-4-(hydroxymethyl)benzonitrile (ACI)
- p-Tolunitrile, 3-bromo-α-hydroxy- (7CI)
- 3-Bromo-4-hydroxymethylbenzonitrile
- AKOS015994848
- DTXSID40698485
- DS-7005
- SY045951
- Z1269221754
- MFCD09907613
- DB-366120
- SCHEMBL1232210
- CS-D0578
- 90110-98-8
- CL9592
- EN300-187129
- J-508277
-
- MDL: MFCD09907613
- Inchi: 1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2
- InChI Key: LMKVEJWFFPCGJC-UHFFFAOYSA-N
- SMILES: N#CC1C=C(Br)C(CO)=CC=1
Computed Properties
- Exact Mass: 210.96300
- Monoisotopic Mass: 210.963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44
- XLogP3: 1.4
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.7±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 331.9±32.0 °C at 760 mmHg
- Flash Point: 154.5±25.1 °C
- PSA: 44.02000
- LogP: 1.81308
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Bromo-4-(hydroxymethyl)benzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,Room Temperature
3-Bromo-4-(hydroxymethyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Bromo-4-(hydroxymethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM102532-1g |
3-Bromo-4-(hydroxymethyl)benzonitrile |
90110-98-8 | 95+% | 1g |
$133 | 2021-06-17 | |
| Chemenu | CM102532-5g |
3-Bromo-4-(hydroxymethyl)benzonitrile |
90110-98-8 | 95+% | 5g |
$402 | 2021-06-17 | |
| Chemenu | CM102532-10g |
3-Bromo-4-(hydroxymethyl)benzonitrile |
90110-98-8 | 95+% | 10g |
$617 | 2021-06-17 | |
| Alichem | A014002011-5g |
2-Bromo-4-cyanobenzylalcohol |
90110-98-8 | 98% | 5g |
$365.67 | 2023-08-31 | |
| Alichem | A014002011-10g |
2-Bromo-4-cyanobenzylalcohol |
90110-98-8 | 98% | 10g |
$561.34 | 2023-08-31 | |
| ChemScence | CS-D0578-1g |
2-Bromo-4-cyanobenzyl alcohol |
90110-98-8 | ≥97.0% | 1g |
$88.0 | 2022-04-26 | |
| ChemScence | CS-D0578-5g |
2-Bromo-4-cyanobenzyl alcohol |
90110-98-8 | ≥97.0% | 5g |
$370.0 | 2022-04-26 | |
| TRC | B696185-100mg |
3-Bromo-4-(hydroxymethyl)benzonitrile |
90110-98-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696185-250mg |
3-Bromo-4-(hydroxymethyl)benzonitrile |
90110-98-8 | 250mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B696185-500mg |
3-Bromo-4-(hydroxymethyl)benzonitrile |
90110-98-8 | 500mg |
$ 167.00 | 2023-04-18 |
3-Bromo-4-(hydroxymethyl)benzonitrile Production Method
Production Method 1
Production Method 2
- Synthesis and biological evaluations of P4-benzoxaborole-substituted macrocyclic inhibitors of HCV NS3 protease, Bioorganic & Medicinal Chemistry Letters, 2010, 20(24), 7317-7322
Production Method 3
- Monosaccharide-Responsive Release of Insulin from Polymersomes of Polyboroxole Block Copolymers at Neutral pH, Journal of the American Chemical Society, 2012, 134(9), 4030-4033
Production Method 4
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; overnight, rt → reflux
- Protection of the Benzoxaborole Moiety: Synthesis and Functionalization of Zwitterionic Benzoxaborole Complexes, Journal of Organic Chemistry, 2018, 83(11), 6193-6201
3-Bromo-4-(hydroxymethyl)benzonitrile Raw materials
3-Bromo-4-(hydroxymethyl)benzonitrile Preparation Products
3-Bromo-4-(hydroxymethyl)benzonitrile Suppliers
3-Bromo-4-(hydroxymethyl)benzonitrile Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-Bromo-4-(hydroxymethyl)benzonitrile
Market Research and Analysis of 3-Bromo-4-(hydroxymethyl)benzonitrile (CAS No. 90110-98-8)
The compound 3-Bromo-4-(hydroxymethyl)benzonitrile, identified by the CAS number 90110-98-8, has garnered significant attention in the chemical and pharmaceutical industries due to its unique properties and potential applications. This research brief aims to provide an in-depth analysis of the latest developments, market demands, and future prospects surrounding this compound.
Recent studies have highlighted the role of 3-Bromo-4-(hydroxymethyl)benzonitrile in various biochemical pathways, particularly in the synthesis of bioactive molecules. Its brominated structure and hydroxymethyl group make it a versatile building block in organic synthesis, enabling the creation of complex molecular architectures with potential therapeutic applications.
Market demand for this compound is driven by its use in drug discovery programs targeting diseases such as cancer, inflammation, and infectious disorders. Pharmaceutical companies are increasingly investing in research to explore its potential as a lead compound for novel drug candidates.
From a supply chain perspective, global suppliers of 3-Bromo-4-(hydroxymethyl)benzonitrile are strategically positioned to meet the growing demand from academic institutions, research organizations, and pharmaceutical firms. The competitive landscape is characterized by a few key players specializing in the production of fine chemicals with high purity standards.
Looking ahead, advancements in synthetic methodologies and increasing focus on sustainable chemistry practices are expected to influence the production and application of this compound. Collaborative efforts between academia and industry will be crucial in unlocking its full potential and addressing emerging market needs.
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